5-Mercaptomethyltetrazole

Description

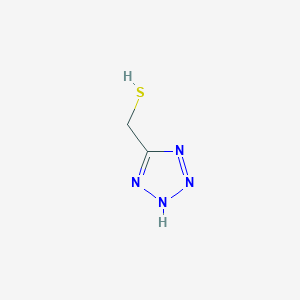

Structure

3D Structure

Properties

Molecular Formula |

C2H4N4S |

|---|---|

Molecular Weight |

116.15 g/mol |

IUPAC Name |

2H-tetrazol-5-ylmethanethiol |

InChI |

InChI=1S/C2H4N4S/c7-1-2-3-5-6-4-2/h7H,1H2,(H,3,4,5,6) |

InChI Key |

UANUEMSFWMEFRQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NNN=N1)S |

Synonyms |

5-mercaptomethyltetrazole |

Origin of Product |

United States |

Synthetic Methodologies for 5 Mercaptomethyltetrazole and Analogues

Established Synthetic Routes to 5-Mercaptomethyltetrazole

The primary and most established method for synthesizing 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. This process is often followed by strategic modifications of a precursor molecule to yield the final thiol.

Cycloaddition Reactions in Tetrazole Synthesis

The formation of the tetrazole ring is most commonly achieved through a Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves treating an organic nitrile with an azide, typically sodium azide (NaN₃), to form the five-membered heterocyclic ring. organic-chemistry.org For the synthesis of this compound, the logical nitrile precursor is mercaptoacetonitrile (B8634862) or a derivative where the thiol group is protected.

A widely used strategy involves starting with a disulfide-containing nitrile, which serves as a stable and easily handled precursor. A pertinent example is the synthesis of the closely related analogue, 5-(2-mercaptoethyl)-1H-tetrazole, which begins with the cycloaddition of sodium azide to 3,3′-dithiobis(propionitrile). nih.gov This reaction effectively creates the tetrazole ring on both ends of the disulfide molecule, yielding 1,2-bis(2-(1H-tetrazol-5-yl)ethyl)disulfane. researchgate.net The same principle applies to the synthesis of this compound, where dithiodiacetonitrile would be the corresponding starting material. The reaction is typically promoted by a catalyst, with various systems developed to improve reaction rates and yields. organic-chemistry.org

Reductive Cleavage Strategies in Precursor Formation

Following the successful cycloaddition to form the disulfide-linked tetrazole precursor, a reductive cleavage step is necessary to unmask the thiol groups. In the synthesis of 5-(2-mercaptoethyl)-1H-tetrazole from its disulfide precursor, the S-S bond is efficiently cleaved using a reducing agent like triphenylphosphine (B44618) (PPh₃). nih.gov This reaction breaks the disulfide bridge, resulting in two molecules of the desired mercaptotetrazole product. nih.gov This two-step sequence—cycloaddition followed by reductive cleavage—represents a robust and facile pathway to mercapto-substituted tetrazoles, avoiding the direct handling of the more reactive and potentially problematic mercaptoacetonitrile. nih.gov

Alternative Synthetic Approaches and Efficiency Considerations

While the nitrile-azide cycloaddition is standard, its efficiency can be significantly enhanced. Various catalysts have been developed to accelerate the reaction under milder conditions. These include Lewis acids like zinc salts (e.g., ZnCl₂), which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org More advanced catalytic systems include nano-TiCl₄·SiO₂ and chitosan-supported magnetic ionic liquid nanoparticles, which offer benefits such as high efficiency, mild reaction conditions, and catalyst recyclability. rsc.orgresearchgate.net The use of microwave heating has also been shown to dramatically reduce reaction times. organic-chemistry.orgorganic-chemistry.org

Fundamentally different synthetic routes to the tetrazole core exist, although they are more commonly applied to N-substituted tetrazoles. These include multicomponent reactions, such as the Ugi-azide process, which combines an amine, an aldehyde, an isocyanide, and an azide source to construct 1,5-disubstituted tetrazoles in a single step. scielo.org.mxmdpi.com Another alternative involves the conversion of thiocyanates into 5-substituted 1H-tetrazoles using zinc(II) chloride and sodium azide, which could provide a direct route to a 5-thiotetrazole intermediate. organic-chemistry.org

| Catalyst/Method | Key Features | Relevant Substrates | Reference |

|---|---|---|---|

| Zinc Salts (e.g., ZnCl₂, ZnBr₂) | Effective Lewis acid catalyst, broad scope for various nitriles. | Aromatic nitriles, alkyl nitriles, thiocyanates. | organic-chemistry.org |

| Organocatalysts (e.g., from NMP/TMSCl) | Metal-free, activates nitrile under neutral conditions, accelerated by microwave. | Organic nitriles. | organic-chemistry.org |

| Nano-TiCl₄·SiO₂ | Heterogeneous, recoverable, and reusable solid acid catalyst. | Aromatic and aliphatic nitriles. | researchgate.net |

| Chitosan-Derived Magnetic Ionic Liquid | Recyclable, biopolymer-supported catalyst for green synthesis. | Nitriles and amines. | rsc.org |

| Ugi-Azide Reaction | One-pot multicomponent reaction for 1,5-disubstituted tetrazoles. | Amines, aldehydes, isocyanides, azide source. | scielo.org.mx |

Novel Methodologies for Derivatization of this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the nitrogen atoms of the tetrazole ring and the sulfur atom of the mercaptomethyl side chain.

Functionalization at the Tetrazole Ring

The 1H-tetrazole ring of this compound exists as a mixture of two tautomers, allowing for substitution at either the N1 or N2 position. Alkylation is a common derivatization reaction, and its outcome is often a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.com The ratio of these isomers can be influenced by the reactants, solvent, and reaction conditions. For instance, the N-alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted products. organic-chemistry.org A study on the N-alkylation of a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl (B1604629) bromide resulted in two separable regioisomers, whose structures were confirmed by NMR spectroscopy and computational studies. mdpi.com This highlights that direct functionalization of the tetrazole ring is a viable strategy for creating diverse derivatives of this compound.

Modifications of the Mercaptomethyl Side Chain

The thiol group (-SH) on the side chain is a highly versatile functional handle for a variety of chemical transformations. ebsco.com Its reactivity allows for several key modifications:

Oxidation to Disulfides: Mild oxidation, for instance with atmospheric oxygen, iodine, or peroxides, readily converts the thiol to a disulfide (R-S-S-R). ebsco.comlibretexts.org This reaction is reversible, and the resulting disulfide can be cleaved back to the thiol using a reducing agent. libretexts.org This oxidative coupling is a key reaction in the self-assembly of certain thiol-capped nanocrystals into gels. nih.gov

Further Oxidation: More vigorous oxidation of the thiol group can lead to the formation of sulfonic acids (R-SO₃H). ebsco.comchemistrysteps.com

S-Alkylation: As a potent nucleophile, the thiolate anion (formed by deprotonating the thiol) readily participates in Sₙ2 reactions with alkyl halides to form stable thioethers (sulfides, R-S-R'). chemistrysteps.comjmaterenvironsci.com This S-alkylation is a highly chemoselective and widely used method for modifying cysteine residues in peptides and is directly applicable to this compound. researchgate.netnih.gov

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation (mild) | I₂, H₂O₂, O₂ | Disulfide (R-S-S-R) | libretexts.org |

| Oxidation (strong) | Strong oxidizing agents (e.g., peroxyacids) | Sulfonic Acid (R-SO₃H) | ebsco.comchemistrysteps.com |

| S-Alkylation | Alkyl halides, Iodoacetamides, Maleimides | Thioether / Sulfide (R-S-R') | chemistrysteps.comresearchgate.net |

| Addition to Double Bonds | Maleimides | Thioether adduct | researchgate.net |

Green Chemistry Principles in this compound Synthesis Research

The growing emphasis on sustainable chemical practices has led to the application of green chemistry principles in the synthesis of tetrazole derivatives, including those structurally related to this compound. Research in this area focuses on developing more environmentally benign, efficient, and safer synthetic routes.

A cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide. scielo.brnih.gov Green approaches to this reaction aim to replace hazardous reagents and solvents, reduce energy consumption, and utilize recyclable catalysts.

Catalyst and Solvent Systems in Green Synthesis:

A variety of catalysts have been explored to facilitate the synthesis of 5-substituted-1H-tetrazoles under greener conditions. These include:

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O): This readily available and environmentally friendly catalyst has been shown to be effective in the cycloaddition of various nitriles with sodium azide. scielo.br The reactions can be carried out in solvents like dimethylformamide (DMF), often with high yields and relatively short reaction times. scielo.brresearchgate.net

Silica (B1680970) Sulfuric Acid (SSA): This solid acid catalyst offers an efficient and recyclable option for the synthesis of 5-substituted 1H-tetrazoles. nih.gov The heterogeneous nature of the catalyst simplifies the work-up procedure, as it can be easily removed by filtration. nih.gov

Zinc Salts: The use of zinc salts as catalysts allows the reaction to proceed readily in water, a significant improvement in terms of environmental impact. acs.orgorganic-chemistry.org This method is applicable to a broad range of nitriles. acs.orgorganic-chemistry.org

Nano-catalysts: Recent research has explored the use of various nano-catalysts, which offer high surface area and catalytic activity, often allowing for milder reaction conditions and improved yields.

Humic Acid: As a non-toxic, inexpensive, and readily available biopolymer, humic acid has been successfully used as a catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles in water. nih.gov

The choice of solvent is another critical aspect of green tetrazole synthesis. While DMF is commonly used, research has focused on more benign alternatives. scielo.brtandfonline.com Water is an ideal green solvent due to its non-toxic nature, availability, and safety. rsc.orgresearchgate.net The use of water not only improves the environmental profile of the synthesis but can also enhance reactivity and selectivity in some cases. rsc.orgrsc.org

Research Findings in Green Synthesis of Tetrazole Analogues:

While specific data tables for the green synthesis of this compound are not extensively published, research on analogous compounds provides valuable insights into the potential for greener routes. For instance, a study on the synthesis of various 5-substituted-1H-tetrazoles using a copper sulfate catalyst in DMF demonstrated the effectiveness of this system. The table below summarizes the reaction conditions and outcomes for a selection of nitriles, which can be considered representative of the synthesis of the nitrile precursor to this compound.

Table 1: Synthesis of 5-Substituted-1H-Tetrazoles using CuSO₄·5H₂O Catalyst

| Entry | Nitrile | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzonitrile | 1 | 98 |

| 2 | 4-Chlorobenzonitrile | 0.5 | 96 |

| 3 | 4-Methylbenzonitrile | 3 | 92 |

Data sourced from a study on the synthesis of 5-substituted-1H-tetrazoles. researchgate.net

The application of these green principles to the synthesis of this compound would likely involve the cycloaddition of a suitable nitrile precursor with sodium azide, utilizing a recyclable catalyst in an aqueous medium. This approach would significantly reduce the environmental footprint compared to traditional methods that may rely on more hazardous solvents and reagents.

Coordination Chemistry of 5 Mercaptomethyltetrazole

Ligand Properties and Coordination Modes of 5-Mercaptomethyltetrazole

This compound possesses distinct characteristics that define its interactions with metal ions. These properties are primarily dictated by the presence of multiple potential donor atoms within its molecular structure.

This compound can function as a bidentate ligand, meaning it can bind to a central metal ion through two of its donor atoms simultaneously. purdue.edubyjus.com This chelating ability often leads to the formation of stable, ring-like structures with the metal ion. The stability of the resulting complex is enhanced by this chelate effect.

The coordination of this compound to metal ions predominantly involves its sulfur and nitrogen atoms. rsc.orgresearchgate.net The thiol group (-SH) provides a soft sulfur donor, which shows a strong affinity for soft metal ions. The nitrogen atoms of the tetrazole ring, being harder donor sites, can also participate in coordination, leading to a variety of bonding modes. d-nb.info The specific atoms involved in coordination can depend on several factors, including the nature of the metal ion and the reaction conditions.

Sulfur and Nitrogen Donor Atom Interactions

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. uokerbala.edu.iq The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound readily forms complexes with a range of transition metals. nih.gov The synthesis of these complexes often involves straightforward procedures, such as mixing solutions of the metal salt and the ligand. researchgate.net The resulting complexes can exhibit diverse geometries, including tetrahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. nih.gov The coordination in these complexes typically involves both the sulfur and nitrogen atoms of the ligand. nih.gov

Table 1: Examples of Transition Metal Complexes with Thiol-Containing Ligands

| Metal Ion | Ligand System | Observed Geometry | Reference |

|---|---|---|---|

| Copper(II) | Polyfunctional ligands from 1-isopropyl- or 1-phenyl-3-formyl-2(1H)-pyridinethione and aminoalkylthioalkylbenzimidazoles | Square planar, square pyramidal, trigonal bipyramidal | rsc.org |

| Cobalt(II), Nickel(II), Copper(II), Palladium(II), Platinum(IV) | Schiff bases from dithiooxamide | Octahedral, Square planar | uokerbala.edu.iq |

| Nickel(II), Copper(II), Zinc(II), Cadmium(II), Tin(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral, Square planar | nih.gov |

Noble Metal Complexation (e.g., Gold, Silver)

The interaction of this compound with noble metals such as gold and silver has been a subject of significant research. diva-portal.org These metals have a strong affinity for the sulfur donor atom of the ligand. diva-portal.org

Gold Complexes: Gold(I) and Gold(III) ions form stable complexes with ligands containing nitrogen and sulfur donor atoms. frontiersin.orgnih.gov The choice of ligand plays a crucial role in determining the stability and properties of the resulting gold complexes. nih.gov The coordination of alkynes to gold(III) has been shown to be influenced by the trans effect of other ligands present in the complex. d-nb.info this compound has been utilized to cap gold nanoparticles, demonstrating its utility in nanomaterial synthesis. rsc.org

Silver Complexes: Silver(I) ions readily form complexes with various ligands, including those with nitrogen-containing heterocycles. mdpi.commdpi.com this compound and its derivatives have been used to stabilize silver nanoparticles. researchgate.netresearchgate.net The coordination of silver ions to the tetrazole moiety has been suggested by DFT calculations to involve two silver cations coordinating to the nitrogen atoms of the tetrazole ring. researchgate.net The stability of silver complexes can be influenced by factors such as light and the presence of other ions. nih.gov

Table 2: Research Findings on Noble Metal Complexation with this compound and Related Ligands

| Noble Metal | Ligand/System | Key Finding | Reference |

|---|---|---|---|

| Gold | This compound | Used as a capping agent for gold nanoparticles. | rsc.org |

| Gold | Alkyne ligands | Alkyne coordination to Au(III) is sensitive to the trans effect. | d-nb.info |

| Silver | This compound | Stabilizes silver nanoparticles. | researchgate.net |

| Silver | 5-(2-Mercaptoethyl)-1H-tetrazole | DFT calculations suggest two silver cations coordinate to the tetrazole nitrogen atoms. | researchgate.net |

Main Group Metal Ion Interactions (e.g., Cadmium, Aluminum)

The interaction of this compound (MMT) with main group metal ions is a significant area of study, particularly with cadmium and aluminum. The MMT ligand, possessing both a sulfur atom and multiple nitrogen atoms within the tetrazole ring, offers several potential coordination sites, leading to diverse structural and functional outcomes.

Cadmium (Cd²⁺) Interactions:

The coordination of this compound with cadmium (II) ions is notably demonstrated in the assembly of nanoparticle-based materials. researchgate.netnih.gov MMT is utilized as a novel capping ligand for the aqueous synthesis of cadmium telluride (CdTe) nanocrystals. researchgate.netcambridge.orgacs.org These MMT-stabilized nanocrystals exhibit a unique capability to form three-dimensional hydrogel networks upon the introduction of additional metal salts, such as cadmium acetate (B1210297). researchgate.netnih.govmdpi.com

The formation of these hydrogels is attributed to a metal-ion-assisted assembly process. acs.orgresearchgate.netresearchgate.net The added Cd²⁺ ions act as linkers, coordinating with the tetrazole groups on the surface of adjacent MMT-capped CdTe nanocrystals. acs.orgacs.org This cross-linking action bridges the individual nanoparticles, leading to the formation of a system-spanning network and resulting in gelation. acs.org The gelation process can be remarkably rapid, ranging from a few seconds to several weeks, depending on the concentration of the cadmium acetate initiator. nih.govmdpi.com

A key feature of this system is its reversibility. The addition of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which coordinates more strongly with Cd²⁺ than the tetrazole ligand, can break the nanoparticle-nanoparticle bridges and revert the gel back to a colloidal dispersion. acs.org This controlled assembly and disassembly highlight the dynamic nature of the Cd²⁺-MMT coordination.

| System | Interaction Description | Observed Phenomenon | Key Findings | References |

|---|---|---|---|---|

| MMT-capped CdTe Nanocrystals | Coordination of external Cd²⁺ ions with the tetrazole moiety of the MMT capping ligand. | Formation of 3D hydrogel networks. | Cd²⁺ acts as a cross-linker between nanoparticles, inducing assembly. The process is reversible with chelating agents like EDTA. | researchgate.netnih.govmdpi.comacs.org |

| Hybrid Metal-Semiconductor Structures | Efficient complexation between cadmium ions and MMT used as a stabilizer for both CdTe and Au nanoparticles. | Formation of hybrid 3D aerogels after critical point drying. | Demonstrates a facile method for creating porous hybrid architectures with tunable composition in aqueous media. | acs.orgresearchgate.net |

Aluminum (Al³⁺) Interactions:

The interaction between this compound and aluminum (III) ions has been primarily exploited in the development of chemical sensors. researchgate.netrsc.org Researchers have designed colorimetric probes for the detection of Al³⁺ in aqueous solutions using MMT-functionalized gold nanoparticles (MMT-AuNPs). researchgate.netnih.govmdpi.com

The detection principle relies on the specific coordination interaction between Al³⁺ and the MMT ligands attached to the surface of the gold nanoparticles via a strong gold-sulfur (Au-S) bond. researchgate.netmdpi.com In the absence of Al³⁺, the MMT-AuNPs are well-dispersed and stable in solution, exhibiting a characteristic red color. researchgate.net Upon the addition of Al³⁺, the ions are bound between the tetrazole groups of MMT on different nanoparticles, inducing interparticle cross-linking and causing the nanoparticles to aggregate. researchgate.netrsc.org This aggregation leads to a distinct color change from red to blue, which can be observed with the naked eye or quantified using UV-visible spectroscopy. researchgate.netmdpi.com

This method provides a sensitive and selective assay for aluminum ions. researchgate.netrsc.org Under optimal conditions, the absorbance ratio at different wavelengths shows a linear relationship with the Al³⁺ concentration, allowing for quantitative analysis with a low limit of detection. researchgate.net

| Sensing Platform | Detection Principle | Observable Change | Significance | References |

|---|---|---|---|---|

| MMT-capped Gold Nanoparticles (MMT-AuNPs) | Coordination of Al³⁺ with MMT ligands on the nanoparticle surface triggers aggregation. | Color change of the solution from red to blue. | Forms the basis of a specific and sensitive colorimetric assay for detecting Al³⁺ in aqueous environments. | researchgate.netnih.govmdpi.comrsc.orgrsc.org |

Theoretical and Computational Studies of Coordination Geometries

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to provide deeper insights into the coordination behavior of this compound and related ligands with metal ions. dntb.gov.uaekb.eg These studies help to elucidate the preferred coordination modes, electronic structures, and the mechanistic origins of the observed chemical phenomena.

While detailed single-crystal X-ray diffraction studies for simple MMT-main group metal complexes are not extensively reported in the surveyed literature, computational approaches offer a powerful alternative for understanding these interactions at a molecular level. For instance, in the context of Al³⁺ detection using Schiff base fluorescent probes, DFT calculations have been instrumental in confirming the chelation-enhanced fluorescence (CHEF) mechanism. dntb.gov.ua The calculations show that coordination with Al³⁺ inhibits the C=N isomerization in the probe molecule, which closes non-radiative decay pathways and significantly increases fluorescence intensity. dntb.gov.ua

In a broader context of related ligands, quantum-chemical calculations have been used to predict the preferred coordination modes of tetrazole-5-thiols when they bind to nanoparticle surfaces. These studies proposed a bridging coordination mode involving the N(4) atom of the tetrazole ring and the sulfur atom (N(4), S-bridging) as a favorable arrangement. researchgate.net Such a bridging mode is consistent with the observed cross-linking and aggregation of nanoparticles in the presence of metal ions like Cd²⁺ and Al³⁺.

For other metal-tetrazole systems, DFT calculations have been used to optimize the geometries of complexes and understand their stability and reactivity. ekb.egd-nb.info For example, in studies of zinc(II) complexes with tetrazole-based ligands, DFT was used to model the octahedral coordination environment around the metal center, where the metal ion is bound to multiple tetrazole moieties and solvent molecules. researchgate.net These computational models are crucial for rationalizing the formation of supramolecular structures, such as gels, and for designing new materials with desired properties.

| System/Study | Computational Method | Key Findings from Calculations | References |

|---|---|---|---|

| Al³⁺ Detection with Fluorescent Probes | Density Functional Theory (DFT) | Confirmed that coordination with Al³⁺ inhibits C=N isomerization, leading to a chelation-enhanced fluorescence (CHEF) effect. | dntb.gov.ua |

| Tetrazole-5-thiol Ligands on Nanoparticles | Quantum-chemical calculations | Proposed a preferred N(4), S-bridging coordination mode for ligands binding to nanoparticle surfaces. | researchgate.net |

| Zn²⁺-induced Gelation with Tetrazole Ligands | Density Functional Theory (DFT) | Modeled the octahedral coordination geometry of Zn²⁺ bound to four tetrazole moieties and two solvent molecules, explaining the basis of gel formation. | researchgate.net |

Applications of 5 Mercaptomethyltetrazole in Advanced Materials Science

Role as a Capping Agent for Nanocrystals and Quantum Dots

Capping agents are crucial in the synthesis of colloidal nanomaterials as they control the growth, stability, and solubility of the nanoparticles. mpg.de 5-Mercaptomethyltetrazole has proven to be a highly effective capping agent, offering distinct advantages in the preparation of both semiconductor and noble metal nanoparticles. mpg.de Its bifunctional nature, with a thiol group for anchoring to the nanoparticle surface and a hydrophilic tetrazole ring, imparts excellent water solubility and stability. mpg.de

Stabilization of Water-Soluble Semiconductor Nanocrystals (e.g., CdTe)

This compound has been successfully employed as a capping agent in the aqueous synthesis of Cadmium Telluride (CdTe) nanocrystals, which are a type of semiconductor quantum dot. mpg.deacs.org In this role, it acts as a substitute for more commonly used ligands like thioglycolic acid. mpg.de The use of this compound allows for the production of highly luminescent and water-soluble CdTe nanocrystals. mpg.deacs.org An additional benefit of using this capping agent is the resulting nanocrystals' solubility in methanol (B129727). acs.org The presence of the tetrazole ring, with its four nitrogen atoms, contributes to the hydrophilicity and strong coordination ability of the ligand. mpg.de

The stabilization provided by this compound is crucial for preventing the aggregation of the nanocrystals, which is essential for maintaining their unique quantum-confined properties. mpg.de The aqueous synthesis route is often preferred due to its lower cost, better reproducibility, and reduced toxicity compared to organometallic methods. researchgate.net

Stabilization of Noble Metal Nanoparticles (e.g., Au, Ag)

Beyond semiconductor nanocrystals, this compound is also effective in stabilizing noble metal nanoparticles, such as those made of gold (Au) and silver (Ag). mpg.denih.gov It can replace existing ligands, like citrate (B86180), on the surface of these nanoparticles, leading to significantly enhanced stability. mpg.de This increased stability allows for the concentration and even reprecipitation of the gold and silver nanoparticles without significant aggregation. mpg.de

The direct reduction of metal salts in the presence of this compound has been shown to produce nearly monodisperse noble metal nanoparticles. mpg.de This level of control over particle size and stability is critical for their application in various fields, including catalysis and biomedicine. nih.govresearchgate.netfrontiersin.org

Influence on Quantum Yields and Photoluminescence Properties

The choice of capping agent has a profound impact on the optical properties of quantum dots, particularly their quantum yield (QY) and photoluminescence (PL). The use of this compound as a stabilizer for CdTe nanocrystals has resulted in the production of highly luminescent materials with quantum yields reaching up to 60%. mpg.deacs.orgnih.gov

The quantum yield is a measure of the efficiency of the fluorescence process, and a high QY is desirable for applications such as bio-imaging and light-emitting devices. The surface passivation provided by the capping agent is key to achieving high quantum yields by minimizing non-radiative recombination pathways for the excitons. rsc.orgsigmaaldrich.com The fluorescence of CdTe nanocrystals capped with this compound typically occurs in the 510 to 610 nm range, with the exact wavelength dependent on the reflux time during synthesis. nih.gov

| Capping Agent | Nanocrystal | Maximum Quantum Yield (%) |

| This compound | CdTe | 60 |

| 5-(2-mercaptoethyl)-1H-tetrazole | CdTe | 77 |

| Thioglycolic Acid (TGA) | CdTe | 70 |

| Mercaptopropionic Acid (MPA) | CdTe | 73 |

This table presents a comparison of the maximum quantum yields achieved for CdTe nanocrystals with different capping agents, based on available research data. mpg.denih.govresearchgate.net

Metal-Ion-Assisted Assembly and Gelation Phenomena

A unique characteristic of nanocrystals capped with this compound is their ability to undergo reversible three-dimensional (3D) assembly in the presence of metal ions. acs.orgresearchgate.net This leads to the formation of hydrogels and other complex structures.

Reversible Three-Dimensional Network Formation (Hydrogels)

The addition of transition metal salts to a solution of this compound-capped nanocrystals can induce the formation of a fine 3D network, resulting in a hydrogel. mpg.deacs.org This process is driven by the complexation of the metal ions with the tetrazole groups on the surface of adjacent nanoparticles, effectively cross-linking them. researchgate.netmpg.de For instance, the addition of cadmium (II) acetate (B1210297) to a solution of CdTe nanocrystals capped with this compound initiates gelation. researchgate.net

The gelation process is reversible. The hydrogel can be dissolved back into a dispersion of individual nanoparticles by introducing a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which sequesters the metal ions and breaks the cross-links. researchgate.net The time required for gelation can range from seconds to weeks, depending on the concentration of the added metal salt. researchgate.net These hydrogels, when processed by critical point drying, can form highly porous aerogels that retain the properties of their constituent nanoparticles. mpg.de

Formation of Hybrid Metal-Semiconductor Structures

The ability of this compound to stabilize both semiconductor and noble metal nanoparticles facilitates the creation of hybrid metal-semiconductor structures. mpg.denih.gov By capping both CdTe and gold nanoparticles with the same ligand, their co-assembly into a hybrid gel-like structure can be achieved through metal-ion-assisted gelation. mpg.deacs.org

This approach allows for the formation of 3D hybrid architectures with a controllable and tunable composition in an aqueous medium. nih.govacs.org The ratio of the semiconductor to metal nanoparticles in the resulting structure can be adjusted, which in turn influences the properties of the hybrid material. mpg.de For example, increasing the gold content in a CdTe-Au hybrid structure leads to quenching of the photoluminescence and a shorter emission lifetime. mpg.de These hybrid structures, which can be processed into highly porous aerogels, hold promise for applications that leverage the combined properties of both semiconductor and metallic nanomaterials. nih.govacs.org

Fabrication of Aerogels and Porous Materials

The synthesis of advanced porous materials, such as aerogels, often leverages a bottom-up approach where nanoscale building blocks are assembled into macroscopic, highly porous structures. mpg.denih.gov this compound (MMT) plays a crucial role as a surface ligand in the fabrication of such materials, particularly those derived from colloidal nanocrystals. researchgate.netacs.org Aerogels are a unique class of materials characterized by their extremely low density, high porosity, and large surface area, which are fabricated by replacing the liquid in a gel with a gas without causing the solid matrix to collapse. nih.govresearchgate.netwikipedia.org

The process typically begins with the synthesis of colloidal nanoparticles, such as Cadmium Telluride (CdTe) quantum dots, in an aqueous solution where MMT acts as a capping agent. researchgate.netacs.org The thiol group of MMT binds to the surface of the nanocrystals, while the tetrazole ring provides functionality for subsequent assembly. These MMT-capped nanocrystals can be induced to form three-dimensional hydrogel networks through a process known as metal-assisted assembly. mpg.deresearchgate.net The addition of specific metal salts, like cadmium acetate, triggers the cross-linking of the nanoparticles. researchgate.net The metal ions coordinate with the tetrazole groups on adjacent nanoparticles, effectively bridging them to form a system-spanning gel. acs.org

This gelation can be a reversible process. The addition of a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can break the nanoparticle-metal ion-nanoparticle bridges, causing the gel to revert to a colloidal dispersion. acs.org Once the stable hydrogel is formed, it serves as a template for the aerogel. The liquid solvent is carefully removed from the gel's pores using methods like supercritical drying or freeze-drying to produce the final monolithic aerogel. mpg.dewikipedia.org The resulting porous materials retain the inherent properties of their nanoparticle building blocks while exhibiting the high porosity and large surface area characteristic of aerogels. mpg.de This fabrication strategy allows for fine control over the material's optical and morphological properties by varying the composition of the nanoparticles within the gel. mpg.de

| Nanoparticle | Capping Ligand | Gelation Method | Gelation Initiator | Resulting Material | Key Feature | Reference |

| CdTe Nanocrystals | This compound | Metal-Assisted Assembly | Metal Salts (e.g., Cadmium Acetate) | Hydrogel/Aerogel | Reversible 3D assembly | researchgate.netacs.orgacs.org |

| ZnSe & CdTe Quantum Dots | This compound | Metal-Tetrazole Complexation | Metal Ions | Hybrid Hydrogel | White light emission | mpg.de |

| Gold (Au) Nanoparticles | Functional Ligands (e.g., β-cyclodextrin) | Dopamine-Induced Assembly | Dopamine | Au Aerogel | High surface area for electrocatalysis | nih.gov |

Engineering of Surface Properties and Interfacial Phenomena

This compound is a bifunctional molecule adept at engineering surface and interfacial properties, primarily due to its distinct thiol and tetrazole functional groups. The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, enabling the formation of robust, well-ordered self-assembled monolayers (SAMs). uh.edursc.org This characteristic is extensively utilized to modify the surfaces of materials like gold and silver. uh.edu

When MMT is used to functionalize gold nanoparticles (AuNPs), it forms a stable SAM where the thiol end anchors to the gold surface, and the tetrazole ring is exposed to the surrounding medium. This modification fundamentally alters the surface chemistry of the nanoparticles, rendering them highly stable in aqueous solutions and preventing aggregation under normal conditions. The exposed tetrazole rings create a new interface that can be tailored for specific molecular interactions. researchgate.net

A prominent example of engineered interfacial phenomena is in the development of colorimetric sensors. MMT-capped AuNPs have been successfully employed for the selective detection of aluminum ions (Al³⁺) in water. The tetrazole groups on the surface of the AuNPs act as chelating ligands for Al³⁺. In the presence of Al³⁺, the ions induce interparticle crosslinking, causing the well-dispersed red nanoparticle solution to aggregate. This aggregation leads to a distinct color change to blue, an interfacial phenomenon that can be monitored visually and spectrophotometrically for quantitative analysis.

Beyond sensing, MMT is used to control the assembly and disassembly of nanomaterials. As discussed in the context of aerogels, MMT-capped CdTe nanocrystals can be reversibly assembled into 3D gels. researchgate.netacs.org The addition of metal ions initiates gelation by linking the nanocrystals, while the subsequent introduction of a stronger chelating agent reverses the process. acs.org This stimulus-responsive behavior, where chemical triggers manipulate the aggregation state of the nanoparticles, is a prime example of engineering interfacial properties to create dynamic and responsive materials. acs.org The ability of MMT to modify surfaces and mediate these interactions is fundamental to its application in creating functional nanomaterial systems. mpg.deresearchgate.net

| Substrate/Nanomaterial | Surface Modifier | Engineered Surface Property | Interfacial Phenomenon | Application | Reference |

| Gold Nanoparticles (AuNPs) | This compound | Tetrazole-functionalized surface, aqueous stability | Chelation-induced aggregation | Colorimetric detection of Al³⁺ | |

| Cadmium Telluride (CdTe) Nanocrystals | This compound | Water and methanol solubility, functional surface | Reversible metal-assisted 3D assembly/disassembly | Fabrication of responsive hydrogels | researchgate.netacs.orgacs.org |

| Silver (Ag) Nanoparticles | 1-phenyltetrazole-5-thiol | Stabilized nanoparticle surface | Coordination with Ag surface | Antimicrobial and antifungal activity | researchgate.net |

| Gold Electrode | Thiols with COOH terminal groups | pH-responsive charged surface | Electrostatic interaction with redox probes | Electrochemical sensing | researchgate.net |

Catalytic Applications and Mechanistic Research

5-Mercaptomethyltetrazole as a Ligand in Catalysis Research

Heterogeneous Catalysis Systems

In heterogeneous catalysis, this compound has been employed as a ligand to modify the surface of solid supports and to stabilize catalytically active metal species. researchgate.net The strong interaction between the thiol group and the metal ensures the firm anchoring of the catalytic sites, preventing leaching and deactivation. The tetrazole ring, with its four nitrogen atoms, can influence the electronic properties of the metal center, thereby modulating its catalytic activity. mpg.de

Metal-organic frameworks (MOFs) are a class of porous materials that have shown great promise in catalysis. rsc.orgrsc.org While direct research on incorporating this compound into MOF structures for catalysis is still emerging, the principles of MOF-based catalysis provide a strong rationale for its potential use. The functional groups of this compound could be used to create or modify active sites within the MOF structure. For instance, the tetrazole ring could coordinate with metal nodes, while the thiol group could be used to anchor other catalytic species. The porous nature of MOFs would allow for efficient mass transport of reactants and products to and from these active sites. rsc.org

Supported catalysts, where the active catalytic species are dispersed on a high-surface-area material, are widely used in industrial processes. wikipedia.org this compound can be used to functionalize the surface of supports like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3), providing specific binding sites for metal nanoparticles or complexes. This approach can lead to highly dispersed and stable catalysts with improved performance. For example, gold nanoparticles supported on various metal oxides have been investigated for reactions like the azide-alkyne cycloaddition. mdpi.com The use of ligands like this compound can enhance the stability and activity of these supported gold catalysts.

Role in Nanoparticle-Based Catalysis

This compound has proven to be an effective capping agent for the synthesis and stabilization of various metal nanoparticles, particularly gold (Au) and silver (Ag) nanoparticles. mpg.denih.gov The thiol group strongly binds to the nanoparticle surface, preventing aggregation and controlling their size and shape during synthesis. nih.gov The tetrazole moiety provides hydrophilicity and further stability. mpg.de

The catalytic activity of nanoparticles is highly dependent on their size, shape, and surface properties. nih.govscirp.org this compound-capped nanoparticles have been investigated in several catalytic reactions. For instance, gold nanoparticles stabilized with a related tetrazole derivative have shown catalytic activity in CO oxidation after thermal removal of the ligand. researchgate.net Silver nanoparticles stabilized by tetrazole derivatives have been shown to effectively catalyze the reduction of 4-nitrophenol (B140041). researchgate.net

A notable application is in the creation of 3D assemblies of nanoparticles. The addition of metal ions can induce the formation of hydrogels from this compound-capped nanoparticles, leading to porous aerogels after drying. researchgate.netnih.gov These materials have a high surface area and interconnected porosity, making them promising for electrocatalysis and other catalytic applications. nih.gov For example, gold aerogels functionalized with different ligands have shown enhanced activity in the electrooxidation of glucose. nih.gov

| Nanoparticle System | Catalytic Application | Key Findings | References |

|---|---|---|---|

| This compound-capped CdTe Nanocrystals | Formation of 3D hydrogel networks | The addition of metal salts induces reversible formation of 3D hydrogels. | acs.org |

| This compound-stabilized Au Nanoparticles | Formation of hybrid CdTe/Au aerogels | Creates porous 3D structures with controllable composition for potential catalytic use. | researchgate.net |

| This compound-capped Au Nanoparticles | Electrocatalytic oxidation of glucose | Dopamine-induced assembly forms nanowire networks with high surface area and porosity, showing high electrocatalytic activity. | nih.gov |

| 5-(2-mercaptoethyl)tetrazole stabilized Ag Nanoparticles on Titania Nanotubes | Oxygen Reduction Reaction (ORR) | Demonstrates a heterostructured design for ORR catalysis. | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to advancing the application of this compound in catalysis. Research in this area focuses on elucidating reaction pathways, understanding the dynamics of ligand exchange, and determining the influence of the ligand on reaction kinetics.

Reaction Pathway Elucidation

Elucidating the reaction pathway involves identifying the key intermediates and transition states in a catalytic cycle. For reactions catalyzed by metal complexes or nanoparticles involving this compound, this can be a complex task. For instance, in the catalytic reduction of 4-nitrophenol by borohydride (B1222165), it is generally accepted that the nanoparticle surface facilitates the electron transfer from the borohydride donor to the 4-nitrophenol acceptor. The specific role of the this compound ligand in this process, beyond stabilization, could involve modulating the electronic properties of the nanoparticle surface to enhance the rate of electron transfer.

In the context of CO oxidation catalyzed by supported gold nanoparticles, the reaction mechanism often involves the adsorption of CO and O2 onto the gold surface, followed by their reaction to form CO2. The presence of a ligand like this compound, or its decomposition products after thermal treatment, can influence the adsorption energies of the reactants and the activation energy for the reaction. researchgate.net The decomposition of the tetrazole ring at elevated temperatures can generate gaseous products and potentially leave behind surface modifiers that affect the catalytic activity. researchgate.net

Role in Ligand Exchange Mechanisms

Ligand exchange reactions are fundamental to the synthesis of catalysts and their behavior during a catalytic reaction. chemguide.co.ukyoutube.com this compound can participate in ligand exchange processes, for example, by displacing weaker-bound ligands from a metal center or a nanoparticle surface. mpg.de The strong Au-S bond makes the displacement of this compound from a gold nanoparticle surface difficult, contributing to the stability of the catalyst. nih.gov

The process of ligand exchange can be studied using various spectroscopic techniques. Understanding the kinetics and thermodynamics of these exchange reactions is crucial for designing stable and active catalysts. For instance, the ability of this compound to replace citrate (B86180) ligands on gold nanoparticles highlights its strong binding affinity. mpg.de In catalytic cycles, the lability of other ligands coordinated to a metal center can be influenced by the presence of the strongly-bound this compound.

Catalyst deactivation is a significant issue in many industrial processes and can sometimes be linked to ligand exchange or decomposition. researchgate.netsamaterials.comdiva-portal.org While the strong binding of this compound can enhance stability, under harsh reaction conditions, the ligand itself could undergo transformations that lead to deactivation. For example, the deposition of carbonaceous species, or "coking," is a common deactivation mechanism. researchgate.netsamaterials.com The thermal decomposition of the tetrazole ring could potentially contribute to such deposits. researchgate.net Another deactivation pathway is sintering, where nanoparticles aggregate, leading to a loss of active surface area. samaterials.com The stabilizing effect of this compound helps to mitigate this process. nih.gov

Influence on Reaction Kinetics

The presence of this compound as a ligand can significantly influence the kinetics of a catalytic reaction. The rate of a reaction is dependent on factors such as the concentration of the catalyst, the accessibility of the active sites, and the activation energy of the rate-determining step.

The size of nanoparticles has a profound effect on their catalytic activity, which in turn affects the reaction kinetics. scirp.org By controlling the size of nanoparticles during synthesis, this compound indirectly influences the reaction rate. Smaller nanoparticles generally have a higher surface-area-to-volume ratio, providing more active sites and often leading to higher reaction rates. scirp.org For example, in the reduction of 4-nitrophenol, smaller gold nanoparticles have been shown to exhibit a higher rate constant. scirp.org

Supramolecular Chemistry and Self Assembly Research with 5 Mercaptomethyltetrazole

Molecular Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. wikipedia.org 5-Mercaptomethyltetrazole has proven to be a valuable component in this process, particularly in the formation of coordination polymers and hydrogels. rsc.orgscielo.org.mx

The self-assembly of coordination polymers relies on the interaction between metal ions and organic ligands to create extended networks. rsc.orgscielo.org.mx The tetrazole and thiol groups of this compound provide multiple coordination sites, allowing for the formation of diverse and structurally complex coordination polymers. These materials can be designed to have specific properties, such as porosity, which is crucial for applications like gas storage.

A notable application of this compound in self-assembly is its use as a capping ligand for semiconductor nanocrystals, such as Cadmium Telluride (CdTe). acs.org This capping facilitates the aqueous synthesis of highly luminescent nanocrystals. acs.org Furthermore, these this compound-capped nanocrystals can undergo a reversible, metal-assisted self-assembly to form three-dimensional (3D) hydrogel networks. acs.org This process is triggered by the addition of metal salts, which induce the cross-linking of the nanocrystals into a gel structure. acs.orgmpg.de This unique property allows for the creation of hybrid nanomaterials with tunable optical and morphological characteristics. mpg.de For instance, by combining different types of nanocrystals, such as Zinc Selenide (B1212193) (ZnSe) and CdTe, within the gel network, it is possible to fabricate materials with specific photoluminescent properties, including white light emission. mpg.de

The self-assembly process can lead to the formation of various architectures, including one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. mpg.deunicam.it The dimensionality of the resulting assembly is influenced by factors such as the choice of metal ion and the reaction conditions. The resulting porous structures preserve the inherent properties of their nanoparticle building blocks while offering a large surface area. mpg.de

| Assembled Structure | Building Blocks | Key Features | Reference |

| 3D Hydrogel Network | This compound-capped CdTe nanocrystals, Metal ions (e.g., Cd(II)) | Reversible formation, High luminescence, Porous structure | acs.orgmpg.de |

| Hybrid Nanomaterial Gels | This compound-capped ZnSe and CdTe quantum dots, Metal ions | Tunable optical properties, White light emission | mpg.de |

| 1D, 2D, and 3D Structures | Nanoparticles capped with this compound | Controlled properties, Efficient charge/energy transfer | mpg.de |

Host-Guest Chemistry Concepts

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. fiveable.me The resulting host-guest complexes are a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. fiveable.methno.org Macrocyclic molecules like cyclodextrins, calixarenes, and cucurbiturils are common hosts due to their well-defined cavities. fiveable.methno.org

In the context of this compound, its derivatives can act as ligands that, when incorporated into larger supramolecular structures such as metal-organic frameworks (MOFs), create cavities capable of hosting guest molecules. The tetrazole ring, with its electron-rich nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are fundamental to host-guest recognition. rsc.org

Research into tetrazole-based MOFs has demonstrated their potential for selective gas adsorption, a key application of host-guest chemistry. rsc.org For example, MOFs constructed with tetrazole-containing ligands have shown high selectivity for carbon dioxide (CO2) adsorption. rsc.org This selectivity is attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces, which can interact favorably with CO2 molecules. rsc.org The ability to tune the size and chemical environment of the pores in these MOFs allows for the specific recognition and binding of different guest molecules.

The functionalization of MOFs with tetrazole-containing ligands can be achieved through post-synthetic ligand exchange, providing a method to introduce new chemical tags and tailor the host-guest properties of the material. nih.gov This approach allows for the incorporation of thermally unstable ligands into robust MOF structures. nih.gov

| Host System | Guest Molecule | Application | Key Interaction | Reference |

| Tetrazole-based MOF | Carbon Dioxide (CO2) | Selective gas adsorption | Interaction with nucleophilic tetrazole N atoms | rsc.org |

| Zr-based MOF (UiO-66) | Tetrazole-containing ligands | Functionalization of MOFs | Post-synthetic ligand exchange | nih.gov |

Dynamic Covalent Chemistry Applications

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptable and responsive molecular systems. primescholars.comnih.gov This approach combines the stability of covalent bonds with the error-correcting and stimulus-responsive nature of non-covalent interactions. researchgate.net Common reversible reactions in DCC include the formation of imines, disulfides, and boronate esters. primescholars.comnih.gov

While direct research on the extensive use of this compound in DCC is not widely documented in the provided results, its functional groups—the thiol (-SH) and the tetrazole ring—suggest its potential for such applications. The thiol group is particularly relevant as it can participate in reversible disulfide bond formation, a cornerstone of DCC. researchgate.netnih.gov This reaction is known to be responsive to redox stimuli, allowing for the dynamic assembly and disassembly of structures.

The tetrazole moiety can be involved in the formation of metal-organic coordination complexes, which can also exhibit dynamic behavior. rsc.org The coordination bonds between the tetrazole nitrogens and a metal center can be reversible, allowing the system to reconfigure in response to changes in conditions such as pH, temperature, or the presence of competing ligands. kcl.ac.uk This dynamic nature is crucial for creating "smart" materials that can adapt to their environment. kcl.ac.uk

The principles of DCC are often applied in the development of self-healing materials, responsive drug delivery systems, and dynamic supramolecular polymers. nih.govnih.gov The incorporation of this compound into such systems could offer a route to novel materials with tailored properties, leveraging the combined reactivity of its thiol and tetrazole functionalities.

| Reversible Reaction | Functional Group | Potential Application | Stimulus |

| Disulfide bond formation | Thiol (-SH) | Self-healing materials, Drug delivery | Redox changes |

| Metal-ligand coordination | Tetrazole ring | Responsive polymers, Sensors | pH, Temperature, Competing ligands |

Engineering of Complex Supramolecular Architectures

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.orgusherbrooke.ca This rational design approach allows for the construction of complex and functional supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). usherbrooke.canih.gov

This compound, with its versatile coordination capabilities, is a valuable building block in crystal engineering. The ability of the tetrazole ring to bridge multiple metal centers, combined with the coordinating potential of the thiol group, allows for the formation of intricate and high-dimensional networks. rsc.org The specific geometry and connectivity of these networks can be controlled by the choice of metal ion, the solvent system, and the reaction temperature, leading to a wide range of structural possibilities.

The resulting supramolecular architectures can exhibit a variety of interesting properties, including porosity for gas storage and separation, catalytic activity, and unique photophysical behaviors. mpg.dersc.org For example, the interconnection of nanoparticles capped with this compound through metal-tetrazole complexation leads to highly porous 3D assemblies. mpg.de These hybrid structures not only retain the properties of the individual nanoparticles but also gain new functionalities arising from the collective arrangement, such as efficient charge and energy transfer. mpg.de

The engineering of these complex architectures also involves understanding and utilizing weaker intermolecular forces, such as hydrogen bonding and π-stacking, to direct the assembly process. usherbrooke.ca The careful manipulation of these interactions allows for fine-tuned control over the final structure and its properties. usherbrooke.carsc.org

| Supramolecular Architecture | Building Blocks | Engineering Strategy | Resulting Properties | Reference |

| 3D Hybrid Nanomaterials | This compound-capped nanoparticles, Metal ions | Metal-tetrazole complexation | High porosity, Tunable optical properties, Efficient charge/energy transfer | mpg.de |

| Porous Metal-Organic Frameworks | Tetrazole-based ligands, Metal ions | Control of coordination modes | Selective gas adsorption | rsc.org |

| Coordination Polymers | Pyridine-3,5-dicarboxamide ligands with ester arms, d-block metal ions | Control of supramolecular interactions | Diverse network structures | worktribe.com |

Advanced Spectroscopic and Computational Approaches in 5 Mercaptomethyltetrazole Research

Spectroscopic Probing of Molecular Interactions

Spectroscopic techniques are indispensable tools for elucidating the intricate interactions between 5-Mercaptomethyltetrazole and other chemical species, especially metal ions. These methods allow researchers to observe changes in molecular properties upon complexation, providing valuable data on the nature of the chemical bonds formed.

A variety of advanced spectroscopic methods are employed to study the interactions between ligands like this compound and metal centers. elsevier.comresearchgate.netsetu.ie These techniques are sensitive to changes in the electronic and vibrational states of the molecule that occur upon coordination.

Commonly used spectroscopic techniques include:

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the changes in the electronic absorption spectra of the metal complex or the ligand upon interaction. farmaciajournal.com Shifts in the absorption bands can indicate the formation of a complex and provide information about the coordination environment. farmaciajournal.com

Fluorescence Spectroscopy : Changes in the fluorescence properties of a molecule upon binding to a metal ion can be a sensitive indicator of complex formation.

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques probe the changes in the vibrational modes of the ligand upon coordination. researchgate.net Shifts in the frequencies of specific functional groups, such as the C=S or N-H vibrations in the tetrazole ring, can identify the atoms involved in the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the structure of molecules in solution. setu.ieresearchgate.net Changes in the chemical shifts of protons and carbons in the this compound molecule upon complexation can reveal the binding site. researchgate.net

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the complex, confirming its stoichiometry. setu.ie

These techniques, often used in combination, provide a comprehensive picture of the ligand-metal interactions at a molecular level. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that allows for the detection of molecules at very low concentrations, even down to the single-molecule level. clinmedjournals.org This method relies on the significant enhancement of the Raman scattering signal from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. clinmedjournals.orgnih.govmdpi.com

The enhancement in SERS arises from two primary mechanisms:

Electromagnetic Enhancement : This is the major contributor to the SERS effect and results from the excitation of localized surface plasmons on the metal nanoparticles by the incident laser light. mdpi.comnih.gov This creates a highly localized and intense electromagnetic field at the surface, which the adsorbed molecule experiences. mdpi.com

Chemical Enhancement : This mechanism involves a charge-transfer interaction between the adsorbed molecule and the metal surface, which can also lead to an increase in the Raman signal. mdpi.comresearchgate.net

SERS is particularly valuable for studying the interaction of this compound with metal surfaces, as it can provide detailed information about the orientation and binding of the molecule on the surface. nih.govnih.gov By analyzing the SERS spectrum, researchers can identify which functional groups of the molecule are interacting with the metal, providing insights into the adsorption mechanism. nih.gov

Advanced Spectroscopic Techniques for Ligand-Metal Interactions

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential tools in the study of this compound. rsc.orgq-chem.com DFT allows for the theoretical investigation of molecular properties and reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone. nrel.govsumitomo-chem.co.jp

Furthermore, DFT provides detailed information about the electronic structure of the molecule and its metal complexes. mdpi.com Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies : The energy gap between the HOMO and LUMO is an important indicator of the chemical reactivity and stability of the molecule. researchgate.net

Mulliken charges and spin densities : These calculations reveal the distribution of electron density within the molecule, highlighting which atoms are electron-rich or electron-poor and thus likely to be involved in bonding. nrel.gov

Table 1: Representative Data from DFT Calculations on Metal Complexes This table is illustrative and based on typical data obtained from DFT studies as described in the literature.

| Parameter | Ligand (Calculated) | Metal Complex (Calculated) |

|---|---|---|

| HOMO Energy (eV) | -6.5 | -7.2 |

| LUMO Energy (eV) | -1.2 | -2.0 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.2 |

| Mulliken Charge on Sulfur | -0.15 | -0.25 |

| Mulliken Charge on N4 | -0.20 | -0.30 |

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jpbyu.edu By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved in the process. sumitomo-chem.co.jp

This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. sumitomo-chem.co.jp Theoretical calculations can help to distinguish between different possible reaction pathways and identify the most favorable one. byu.edu For instance, DFT can be used to study the step-by-step process of how this compound coordinates to a metal ion or participates in a catalytic cycle. byu.edu

Beyond the study of covalent bonds, DFT is also instrumental in understanding the non-covalent intermolecular interactions that govern the self-assembly and crystal packing of this compound. nih.govmdpi.comresearchgate.net These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comarxiv.org

DFT can be used to calculate the binding energies of dimers or larger clusters of molecules, providing a quantitative measure of the strength of these intermolecular forces. arxiv.orgunimore.it A concept known as "crystallization force," derived from DFT, helps to describe the local changes in electronic structure during the self-assembly process and can quantify the intermolecular interactions that direct molecular packing in a crystal. nih.gov This understanding is critical for predicting and controlling the solid-state structure of materials containing this compound.

Potential Applications in Research Contexts Excluding Clinical

Development of Chemical Sensors and Probes

The dual functionality of 5-Mercaptomethyltetrazole, with its tetrazole ring and sulfur-containing mercapto group, makes it a versatile ligand in the construction of chemical sensors and probes. nih.gov The sulfur atom facilitates strong anchoring to noble metal surfaces, while the nitrogen-rich tetrazole ring provides specific coordination sites for target analytes. acs.orgrsc.org

Colorimetric Sensing of Metal Ions (e.g., Al³⁺)

A significant research application of this compound is in the creation of colorimetric sensors for the detection of metal ions, most notably aluminum (Al³⁺). acs.orgresearchgate.net These sensors typically utilize gold nanoparticles (AuNPs) functionalized with MMT. The operational principle is based on the analyte-induced aggregation of the nanoparticles. acs.org

In a typical system, MMT is attached to the surface of AuNPs through a strong gold-sulfur (Au-S) interaction. acs.orgiaps.org.in This creates a stable, dispersed colloidal solution of MMT-AuNPs, which characteristically appears red due to the surface plasmon resonance (SPR) of the individual nanoparticles. acs.org Upon the introduction of Al³⁺ ions, the tetrazole moieties on the surface of different nanoparticles chelate with the aluminum ions. This action triggers interparticle cross-linking, causing the AuNPs to aggregate. acs.orgresearchgate.net This aggregation alters the nanoparticles' optical properties, leading to a red-shift in the SPR band and a corresponding visual color change from red to blue, which can be detected by the naked eye or quantified using UV-visible spectroscopy. acs.org This method has been successfully applied to detect Al³⁺ in various water samples. nih.gov

| Analyte | Sensor Probe | Detection Principle | Observable Change |

| Aluminum (Al³⁺) | This compound-capped Gold Nanoparticles (MMT-AuNPs) | Interparticle cross-linking induced by Al³⁺ chelation with tetrazole groups | Color change from red to blue |

| Cadmium (Cd²⁺) | 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) modified AuNPs | Chelation-induced aggregation of AHMT-AuNPs | Color change from red to blue |

This table summarizes the application of tetrazole- and triazole-based compounds in the colorimetric sensing of metal ions.

Design of Fluorescent Probes for Chemical Analytes

This compound also serves as a critical component in the design of fluorescent probes. It functions as a novel capping ligand for the aqueous synthesis of highly luminescent semiconductor nanocrystals, such as Cadmium Telluride (CdTe) quantum dots. rsc.orgnih.gov In this role, MMT behaves similarly to the commonly used thioglycolic acid but offers additional advantages, such as enhancing the solubility of the resulting nanocrystals in methanol (B129727). acs.orgnih.gov

The tetrazole-capped CdTe nanocrystals can achieve high photoluminescence quantum yields, reaching up to 60%. rsc.orgnih.gov A unique property of these MMT-capped nanocrystals is their ability to reversibly form three-dimensional hydrogel networks upon the addition of certain metal salts, like cadmium acetate (B1210297). acs.orgmdpi.com The gelation process can be controlled, taking anywhere from seconds to weeks depending on the concentration of the metal salt initiator. mdpi.com These fluorescent hydrogels retain the optical properties of the constituent nanocrystals and are being explored for the development of advanced sensor systems. mdpi.com The incorporation of fluorescent nanocrystals into such gel structures is a key strategy for creating biosensors, where the gel matrix can immobilize affinity molecules for specific analyte detection. mdpi.com

Investigations into Biological Activity at a Molecular/Cellular Level

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisostere for the carboxylic acid group due to their similar pKa values and planar structures. nih.govresearchgate.net This has prompted research into the biological activities of various 5-substituted-1H-tetrazoles, suggesting potential avenues for the investigation of this compound. nih.gov

Antimicrobial and Antifungal Research (in vitro studies)

While specific in vitro antimicrobial or antifungal studies focusing exclusively on this compound are not widely documented, the broader class of 5-substituted tetrazole derivatives has demonstrated notable biological activity. nih.govnih.gov For instance, certain 5-thio-substituted tetrazole derivatives have shown moderate activity against both bacterial and fungal organisms. nih.gov Similarly, other synthesized tetrazole derivatives have been screened for activity against microbes such as Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. nih.gov

Standard in vitro methodologies are employed to evaluate such compounds. woah.org These include agar (B569324) diffusion methods (like the disk-diffusion or well-diffusion assays) and broth dilution methods. woah.orgplos.org The broth micro-dilution technique is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. bgc.ac.in Time-kill assays can provide further information on the dynamic interaction between the compound and the microbial strain, revealing whether the effect is bacteriostatic/fungistatic or bactericidal/fungicidal. woah.org Given the established antimicrobial potential within the tetrazole family, this compound presents as a candidate for future in vitro screening against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition Studies (mechanistic focus)

Enzyme inhibition is a foundational area of biochemical research and drug discovery. slideshare.netlibretexts.org Inhibitors are molecules that decrease an enzyme's activity and are crucial tools for studying enzyme mechanisms and metabolic pathways. slideshare.net Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, each with a distinct kinetic signature and mechanism of action. ethernet.edu.et For example, competitive inhibitors often structurally resemble the enzyme's natural substrate and compete for binding at the active site. ethernet.edu.et

Specific mechanistic studies on this compound as an enzyme inhibitor are limited in the available literature. However, the structural characteristics of the molecule make it a plausible candidate for such investigations. The tetrazole ring is frequently utilized as a bioisosteric replacement for a carboxylic acid group. iaps.org.in Many enzymes recognize and bind to substrates containing a carboxylate moiety. Therefore, MMT could potentially act as a competitive inhibitor for enzymes such as certain proteases, dehydrogenases, or other metabolic enzymes that have carboxylate-binding pockets. Mechanistic studies would involve kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Ki), providing insight into the molecule's interaction with the enzyme's active or allosteric sites. slideshare.net

Interactions with Biomolecules (e.g., proteins, DNA) as research tools

This compound is a valuable tool for studying the interactions of various systems with biomolecules. Its primary utility in this context comes from its role as a surface-functionalizing ligand for nanoparticles. acs.org By capping gold or silver nanoparticles, MMT provides a versatile platform for bioanalytical applications. acs.org

The thiol group ensures a stable covalent attachment to the nanoparticle surface, while the tetrazole ring can participate in further interactions. acs.org These functionalized nanoparticles can be used as probes to study interactions with proteins and DNA. For instance, the aggregation of MMT-AuNPs, which is central to their use in metal ion sensing, can be adapted for bioassays. acs.org The interaction between biomolecules, such as protein-DNA binding, can prevent the aggregation of these nanoparticles, providing a detectable signal. acs.org Furthermore, DNA strands can be attached to MMT-functionalized nanoparticles to create probes for detecting complementary DNA sequences through hybridization-induced aggregation. acs.org The tetrazole ring's ability to act as a bioisostere for carboxylic acids also suggests its potential for direct interaction studies with proteins, particularly in mimicking the binding of natural carboxylate-containing ligands to receptor sites. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Integration with Emerging Nanotechnologies

The unique properties of 5-mercaptomethyltetrazole make it an excellent candidate for integration with nanotechnology, particularly in the synthesis and stabilization of nanoparticles. mpg.de Its ability to act as a capping agent for nanocrystals is a significant area of interest. mpg.de

Researchers have successfully used this compound as a ligand for the aqueous synthesis of highly luminescent cadmium telluride (CdTe) quantum dots, achieving quantum yields of up to 60%. nih.govresearchgate.net These nanocrystals exhibit fluorescence in the 510–610 nm range. nih.gov A key advantage of using this compound is the resulting nanocrystals' solubility in methanol (B129727), a property not observed with the commonly used thioglycolic acid. researchgate.netacs.org Furthermore, nanoparticles capped with this compound can be interconnected through metal-tetrazole complexation to form 3D assemblies like hydrogels and aerogels. mpg.de This self-assembly provides control over the optical and morphological properties of the resulting nanomaterials. mpg.de

The compound has also been employed in the creation of hybrid nanomaterials. For instance, it has been used to cap both CdTe and gold (Au) nanoparticles, which can then be assembled into 3D structures. acs.org This opens up possibilities for developing materials with tailored properties for applications in electronics, catalysis, and photovoltaics. mpg.denih.gov For example, a white light-emitting gel has been fabricated using tetrazole-capped zinc selenide (B1212193) (ZnSe) and CdTe quantum dots. mpg.de The ability of this compound to stabilize gold nanoparticles in aqueous solutions is another notable application. rsc.org

Future research is likely to focus on the development of multifunctional nanomaterials by combining this compound-capped nanoparticles with other materials to create composites with synergistic properties. mpg.deacs.org The exploration of these hybrid materials could lead to advancements in sensors, drug delivery systems, and catalytic converters. nih.govnih.govnano.gov

Sustainable Synthesis and Application Development

A significant trend in chemistry is the development of sustainable and green synthetic methods, and the synthesis of tetrazole derivatives is no exception. jchr.orgnih.govrsc.org Traditional methods for synthesizing tetrazoles often involve toxic reagents and harsh reaction conditions. jchr.org Current research is focused on creating more environmentally friendly processes.

One promising green approach is the use of nanomaterial-based catalysts for the synthesis of tetrazoles. nih.govrsc.org These nanocatalysts offer high surface area-to-volume ratios, easy recovery, and reusability, making the synthetic process more efficient and sustainable. nih.gov For example, copper (II) complexes have been used to catalyze the [3+2] cycloaddition of sodium azide (B81097) to nitriles, a key step in forming 5-substituted 1H-tetrazoles, under greener conditions. jchr.org This method mitigates risks associated with explosions and uses less hazardous solvents. jchr.org Other research has explored the use of visible-light-driven synthesis using catalysts like Co@g-C3N4. rsc.org

The development of one-pot multicomponent reactions is another avenue for sustainable synthesis, as it reduces the number of steps and the amount of waste generated. nih.gov Furthermore, the use of greener solvents, such as water or ionic liquids, is being investigated to replace traditional volatile organic solvents. jchr.org Researchers are also exploring organoautocatalysis, where a product of the reaction itself acts as a catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu

Beyond synthesis, the development of sustainable applications for this compound and its derivatives is a key research direction. This includes their use in creating recyclable catalysts and in developing materials for environmental remediation, such as the removal of pollutants from water. nano.govnih.gov

Advanced Computational Modeling for Predictive Design

Advanced computational modeling has become an indispensable tool in modern chemistry for predicting the properties and reactivity of molecules, thereby guiding experimental work. plos.orgelifesciences.org In the context of this compound and its derivatives, computational methods like Density Functional Theory (DFT) are being used to understand their electronic structure, stability, and potential applications. sjpas.comjocpr.com

DFT calculations can predict various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sjpas.com The energy gap between these orbitals provides insights into the molecule's chemical reactivity and stability. sjpas.com Such studies have been performed on related tetrazole-5-thiol ligands to evaluate their potential as anticancer agents by examining their interaction with biological targets. sjpas.com

Computational models are also employed to simulate the behavior of these compounds in different environments. For example, modeling can predict how this compound will interact with metal surfaces, which is crucial for its application as a corrosion inhibitor. jocpr.com These models can analyze local reactivity through Fukui functions, identifying which atoms in the molecule are most likely to participate in nucleophilic or electrophilic attacks. jocpr.com

In the realm of nanotechnology, computational modeling can help in understanding the interactions between this compound and nanoparticle surfaces, guiding the design of more stable and functional nanomaterials. acs.org By simulating the assembly of nanoparticles, researchers can predict the formation of structures like hydrogels and aerogels. mpg.deacs.org This predictive capability accelerates the discovery of new materials with desired properties, reducing the need for extensive trial-and-error experimentation. mdpi.comnih.govnih.gov

Exploration of New Derivatization Pathways and Their Impact on Functionality

The functional properties of this compound can be significantly altered and enhanced through chemical derivatization. jfda-online.com Researchers are actively exploring new synthetic pathways to create novel derivatives with tailored functionalities for specific applications. nih.gov